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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent
Prostate-Specific Membrane Antigen (PSMA) Inhibitor

Abstract

MIP-1095 is a potent, urea-based small molecule inhibitor of prostate-specific membrane
antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of MIP-1095. It details the compound's
mechanism of action, its role in modulating the PI3K/Akt/mTOR and MAPK signaling pathways,
and its application as a radiolabeled agent for the diagnosis and therapy of metastatic
castration-resistant prostate cancer (NCRPC). This document is intended for researchers,
scientists, and drug development professionals in the field of oncology and
radiopharmaceuticals.

Chemical Structure and Properties

MIP-1095 is a glutamate-urea-lysine analogue. Its chemical structure is characterized by a
urea-based core that mimics the natural substrate of PSMA, enabling high-affinity binding. The
molecule also incorporates a phenyl group that can be readily iodinated for radiolabeling
purposes.

Table 1: Chemical and Physicochemical Properties of MIP-1095
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Property Value Source
(2S)-2-[[(1S)-1-carboxy-5-[(4-
iodophenyl)carbamoylamino

IUPAC Name pheny) ) Y Ip PubChem
entyllcarbamoylamino]pentane
dioic acid

Molecular Formula C19H25IN408 PubChem

Molecular Weight 568.3 g/mol PubChem
C1=CC(=CC=C1NC(=O)NCC

SMILES CC--INVALID-LINK--NC(=O)N-  PubChem
-INVALID-LINK--C(=0)O)I
LFEGKCKGGNXWDV-

InChl Key PubChem
LUOJOMRDSA-N

CAS Number 1258980-67-4 PubChem
White to off-white solid

Appearance Inferred
(presumed)

Solubility Data not available

Melting Point Data not available

pKa Data not available

Mechanism of Action and Signaling Pathway

MIP-1095 functions as a competitive inhibitor of PSMA, binding to the enzymatic active site of

the protein. PSMA has been implicated in several signaling pathways crucial for prostate

cancer cell survival and proliferation.[1] By inhibiting PSMA, MIP-1095 can modulate these

pathways.

The binding of a ligand, such as the natural substrate or an inhibitor like MIP-1095, to PSMA

can trigger a signaling cascade.[2] Research suggests that PSMA signaling can redirect cell

survival pathways from the MAPK pathway to the more potent PI3K-Akt pathway.[1] This switch

Is thought to promote the progression of prostate cancer.[1] PSMA has been shown to interact
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with the scaffolding protein RACK1, which disrupts the signaling between (31 integrin and the
IGF-1R complex, leading to the activation of the Akt pathway.[1]
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PSMA Signaling Pathway Modulation by MIP-1095

Experimental Protocols
Chemical Synthesis of MIP-1095

A detailed, step-by-step protocol for the chemical synthesis of non-radiolabeled MIP-1095 is
not publicly available in the reviewed literature. However, the synthesis of structurally related
urea-based PSMA inhibitors typically involves a multi-step process. A generalized workflow is
presented below.
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Starting Materials:
Protected Glutamate & Lysine Derivatives,
4-lodoaniline

Coupling of Protected
Lysine and 4-lodoaniline
to form Urea Linkage

Deprotection of
Lysine Moiety

Coupling of Lysine-Urea Intermediate
with Protected Glutamate
(Final Deprotection)

Click to download full resolution via product page
Generalized Synthetic Workflow for MIP-1095

Quality Control
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The identity and purity of synthesized MIP-1095 should be confirmed using standard analytical
techniques.

o High-Performance Liquid Chromatography (HPLC): To assess the purity of the final
compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing
trifluoroacetic acid is a common method for related compounds.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
chemical structure of MIP-1095.

e Mass Spectrometry (MS): To verify the molecular weight of the compound.

PSMA Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki or IC50) of MIP-1095 for PSMA.

o Cell Culture: Use a prostate cancer cell line that expresses high levels of PSMA, such as
LNCaP or PC-3 PIP.

» Radioligand: A radiolabeled ligand with known high affinity for PSMA is required (e.qg.,
[*2°[]MIP-1095 or another suitable radiotracer).

e Assay Protocol:

o

Incubate PSMA-expressing cells or membrane preparations with a fixed concentration of
the radioligand.

o

Add increasing concentrations of non-radiolabeled MIP-1095.

[¢]

Incubate to allow binding to reach equilibrium.

[¢]

Separate bound from unbound radioligand by filtration or washing.

[e]

Measure the amount of bound radioactivity using a gamma counter.

o Data Analysis: Plot the percentage of specific binding of the radioligand against the
concentration of MIP-1095. The IC50 value (the concentration of MIP-1095 that inhibits 50%
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of the specific binding of the radioligand) can be determined by non-linear regression
analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay

This assay measures the ability of MIP-1095 to be taken up and internalized by PSMA-
expressing cells.

o Cell Culture: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them
to adhere.

o Radiolabeled Compound: Use radiolabeled MIP-1095 (e.g., [*3]MIP-1095 or [123]]MIP-1095).
o Uptake Protocol:

o |Incubate the cells with a known concentration of radiolabeled MIP-1095 for various time
points at 37°C.

o To determine non-specific uptake, a parallel set of wells should be co-incubated with a
large excess of non-radiolabeled MIP-1095.

o At each time point, wash the cells with ice-cold buffer to remove unbound radioactivity.
o Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
« Internalization Protocol:

o Following the uptake incubation, treat the cells with an acidic buffer (e.g., glycine buffer,
pH 2.5) to strip off surface-bound radioactivity.

o The remaining cell-associated radioactivity represents the internalized fraction.

o Measure the radioactivity in the acid wash (surface-bound) and the cell lysate
(internalized).

o Data Analysis: Express the results as a percentage of the added dose per million cells or per
milligram of protein.
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In Vivo Biodistribution Studies in Animal Models

These studies are conducted to evaluate the distribution, accumulation, and clearance of MIP-
1095 in a living organism.

e Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of
human PSMA-expressing prostate cancer cells (e.g., LNCaP).

o Radiolabeled Compound: Administer a known amount of radiolabeled MIP-1095 (e.qg.,
[131]MIP-1095) to the mice, typically via intravenous injection.

e Study Protocol:
o At various time points post-injection, euthanize groups of mice.

o Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys,
spleen, muscle, bone).

o Weigh each tissue sample.
o Measure the radioactivity in each sample using a gamma counter.

o Include standards of the injected dose to allow for decay correction and calculation of the
percentage of injected dose.

o Data Analysis: Express the biodistribution data as the percentage of the injected dose per
gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from
non-target organs.

Clinical Applications and Future Directions

Radiolabeled MIP-1095 has shown significant promise in the clinical setting for both the
diagnosis and treatment of prostate cancer.

» Diagnostic Imaging: [*23I]MIP-1095 and other radiolabeled analogues can be used with
single-photon emission computed tomography (SPECT) to visualize PSMA-positive tumors
and metastases.
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» Radioligand Therapy: [*3[]MIP-1095 delivers targeted radiation to PSMA-expressing cancer
cells, offering a therapeutic option for patients with mCRPC. Clinical trials, such as
NCT03030885 and NCT03939689, have investigated the safety and efficacy of [13]MIP-
1095.

Future research will likely focus on optimizing the therapeutic efficacy of MIP-1095-based
radioligand therapy, potentially through combination therapies, and exploring its application in
other PSMA-expressing cancers.

Conclusion

MIP-1095 is a well-characterized and potent inhibitor of PSMA with significant potential in the
management of prostate cancer. Its favorable chemical properties allow for straightforward
radiolabeling, and its high affinity for PSMA enables targeted delivery of diagnostic and
therapeutic payloads. The experimental protocols outlined in this guide provide a framework for
researchers to further investigate the properties and applications of this promising molecule.
Continued research into MIP-1095 and similar PSMA-targeted agents is expected to lead to
advancements in the diagnosis and treatment of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

